2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol
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Overview
Description
2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol is a complex organic compound that features a unique structure combining a pyrrolidine ring, a benzyl group, and a cyclopropyl group
Preparation Methods
The synthesis of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group and the cyclopropyl group. The final step involves the addition of the ethanolamine moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Addition: Addition reactions can occur at the double bonds or rings, leading to the formation of more complex structures.
Scientific Research Applications
2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol stands out due to its unique combination of structural features. Similar compounds include:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring but may lack the benzyl or cyclopropyl groups.
Benzyl Amines: These compounds contain the benzyl group but differ in the rest of their structure.
Cyclopropyl Amines: These compounds feature the cyclopropyl group but may not have the pyrrolidine or benzyl components.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[(2S)-1-benzylpyrrolidin-2-yl]methyl-cyclopropylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-12-11-19(16-8-9-16)14-17-7-4-10-18(17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYFYZOEHXYRNR-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CN(CCO)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)CN(CCO)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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